1-(2-(methylsulfonyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
1-(2-(Methylsulfonyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1339892-52-2) is a boronic ester-functionalized pyrazole derivative with a methylsulfonylethyl substituent. Its molecular formula is C₁₂H₂₁BN₂O₄S, and it is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its dioxaborolane moiety . This compound has applications in pharmaceutical synthesis, particularly as an intermediate for kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
1-(2-methylsulfonylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O4S/c1-11(2)12(3,4)19-13(18-11)10-8-14-15(9-10)6-7-20(5,16)17/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIIOTXDMLWWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2-(Methylsulfonyl)ethyl)-1H-pyrazole Intermediate
- The methylsulfonylethyl substituent is typically introduced via alkylation of the pyrazole nitrogen (N1) with a suitable 2-(methylsulfonyl)ethyl halide or sulfone precursor.
- This alkylation step is performed under basic conditions, often using potassium carbonate or sodium hydride as base, in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Reaction temperatures range from ambient to reflux depending on the reactivity of the alkylating agent.
Installation of the Boronic Acid Pinacol Ester at the 4-Position
- The 4-position of the pyrazole ring is functionalized using lithiation or metal-halogen exchange methods to generate a pyrazolyl organometallic intermediate.
- This intermediate is then reacted with a boron electrophile, commonly bis(pinacolato)diboron, to form the boronic acid pinacol ester.
- Typical lithiation reagents include n-butyllithium or lithium diisopropylamide (LDA), carried out at low temperatures (-78 °C to 0 °C) to control regioselectivity and avoid side reactions.
- The boronation step is followed by quenching and purification to isolate the boronate ester product.
Alternative Synthetic Routes
- Some synthetic routes employ palladium-catalyzed borylation of 4-halopyrazole derivatives bearing the methylsulfonylethyl group at N1.
- This method involves the use of Pd catalysts and bis(pinacolato)diboron under mild conditions, offering a direct and efficient route to the target boronate ester.
- Reaction conditions typically include mild bases (e.g., potassium acetate), solvents like dioxane or DMF, and temperatures around 80-100 °C.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| N1-Alkylation | 2-(Methylsulfonyl)ethyl halide, K2CO3, DMF | 25–80 °C | 4–24 hours | Base choice and solvent critical |
| Lithiation for 4-position | n-BuLi or LDA, THF | -78 °C to 0 °C | 1–2 hours | Low temp to avoid side reactions |
| Boronation | Bis(pinacolato)diboron, Pd catalyst, KOAc, dioxane | 80–100 °C | 6–12 hours | Pd-catalyzed borylation alternative |
| Deprotection (if needed) | Base (NaOH, KOH), MeOH or EtOH | 20–85 °C | 1–24 hours | For removal of protecting groups |
Purification and Characterization
- The crude product is typically purified by column chromatography using silica gel with eluents such as hexane/ethyl acetate mixtures.
- Final compounds are characterized by NMR (1H, 13C, 11B), mass spectrometry, and elemental analysis to confirm structure and purity.
- The boronic acid pinacol ester moiety is stable under standard chromatographic conditions, facilitating purification.
Research Findings and Practical Considerations
- The presence of the methylsulfonyl group enhances the compound’s polarity and potentially its biological activity profile, but also requires careful control of reaction conditions to avoid decomposition or side reactions.
- The boronic acid pinacol ester is a versatile functional group for further cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry.
- Reports indicate that the Pd-catalyzed borylation of 4-halopyrazoles is the most efficient and scalable method, reducing the need for harsh lithiation steps and improving yields.
- Deprotection steps, if protecting groups are used on the pyrazole nitrogen or boronate ester, can be accomplished under mild basic conditions without compromising the integrity of the molecule.
Summary Table of Preparation Routes
| Preparation Route | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| N1-Alkylation + Lithiation/Boronation | 2-(Methylsulfonyl)ethyl halide, n-BuLi, bis(pinacolato)diboron | Well-established, regioselective | Requires low temperature, air-sensitive reagents |
| Pd-Catalyzed Borylation of 4-Halopyrazole | Pd catalyst, bis(pinacolato)diboron, KOAc | Mild conditions, scalable | Requires halopyrazole precursor |
| Direct Alkylation of Boronate Ester | Preformed boronate ester, alkyl halide | Simplifies steps | Possible side reactions, lower yields |
Chemical Reactions Analysis
Types of Reactions
1-(2-(methylsulfonyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone.
Reduction: The boronate ester group can be reduced to a boronic acid.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Boronic acid derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
1-(2-(methylsulfonyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays due to its unique chemical properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(2-(methylsulfonyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its application:
In medicinal chemistry: , it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids.
In materials science: , its boronate ester group can form reversible covalent bonds, making it useful in self-healing materials and responsive polymers.
Comparison with Similar Compounds
(a) 1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
(b) 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
(c) 1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Molecular Formula : C₁₀H₁₇BN₂O₄S
- Reactivity : Reduced steric hindrance compared to the target compound, enabling faster cross-coupling but lower thermal stability .
Physicochemical Properties
Biological Activity
1-(2-(Methylsulfonyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
The compound has the molecular formula and a molecular weight of 272.13 g/mol. It features a pyrazole ring substituted with a methylsulfonyl ethyl group and a boronic acid pinacol ester moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁BN₂O₄S |
| Molecular Weight | 272.13 g/mol |
| CAS Number | 1339892-52-2 |
| Appearance | Solid |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, compounds containing the pyrazole scaffold have been shown to inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers. In a study involving structurally related pyrazolo[4,3-b]pyridine derivatives, compounds demonstrated over 50% inhibition of FGFR1 at a concentration of 10 μM .
The mechanism through which these compounds exert their effects often involves the inhibition of key signaling pathways critical for tumor growth and survival. For example:
- FGFR Inhibition : The binding interactions between the pyrazole scaffold and FGFR1 involve hydrogen bonding and π–π stacking interactions that disrupt the receptor's activity .
- Bcl-2/Bcl-xL Inhibition : Related compounds have shown high binding affinities to Bcl-2 and Bcl-xL proteins, leading to potent inhibition of cell growth in various cancer cell lines with IC50 values as low as 1.3 nM .
Study 1: FGFR Inhibition
In a comparative study on FGFR inhibitors, it was found that modifying the pyrazole structure could enhance binding affinity and inhibitory activity. Compound modifications led to variations in IC50 values, showcasing the importance of structural optimization in drug design .
Study 2: Apoptosis Induction
Research on related methylsulfonyl derivatives indicated their ability to induce apoptosis in cancer cells. In vivo studies demonstrated that these compounds could significantly cleave PARP and caspase-3 in tumor tissues, markers indicative of apoptosis induction .
Q & A
Q. What are the key synthetic routes for preparing 1-(2-(methylsulfonyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. A common approach involves reacting a halogenated pyrazole precursor (e.g., 4-bromo-1H-pyrazole) with pinacolborane under palladium catalysis. The methylsulfonylethyl group is introduced via nucleophilic substitution or alkylation using methylsulfonyl ethyl bromide. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts like deboronation .
- Example Protocol :
- Step 1: Synthesize 4-bromo-1H-pyrazole via bromination of pyrazole derivatives.
- Step 2: Perform boronation using bis(pinacolato)diboron (B2Pin2) with Pd(dppf)Cl2 catalyst in THF at 80°C .
- Step 3: Alkylate the pyrazole nitrogen with 2-(methylsulfonyl)ethyl bromide in DMF using K2CO3 as base .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and methylsulfonyl protons (δ ~3.0-3.5 ppm). The pyrazole ring protons appear as distinct singlets or doublets between δ 6.5–8.5 ppm .
- FT-IR : Identify B-O stretching (~1350 cm⁻¹) and S=O vibrations (~1150 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with boron-containing species.
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of the methylsulfonyl group enhances the electrophilicity of the pyrazole ring, facilitating oxidative addition in palladium-catalyzed reactions. However, steric hindrance from the substituent may reduce coupling efficiency. Comparative studies with non-sulfonylated analogs show:
- Reactivity Data :
| Substituent | Coupling Yield (%) | Reaction Time (h) |
|---|---|---|
| Methylsulfonylethyl | 72 | 12 |
| Ethyl | 88 | 8 |
| Conditions: Pd(PPh3)4, K2CO3, DMF/H2O (3:1), 80°C | ||
| Computational modeling (DFT) can predict transition-state energies to optimize ligand selection (e.g., XPhos vs. SPhos) . |
Q. What computational strategies are employed to predict its reactivity in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian 16) using density functional theory (DFT) at the B3LYP/6-31G(d) level are used to:
- Map potential energy surfaces for boron-mediated bond formations.
- Simulate steric/electronic effects of the methylsulfonyl group on reaction pathways.
- Case Study : ICReDD’s workflow integrates DFT-based reaction path searches with experimental validation to identify optimal conditions for Suzuki couplings, reducing trial-and-error experimentation by ~40% .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : The boronate ester is moisture-sensitive, requiring anhydrous storage (argon atmosphere, desiccated at -20°C). Stability studies show:
- Degradation Data :
| Condition | Degradation (%/month) | Major Byproduct |
|---|---|---|
| Ambient (25°C, air) | 15 | Deboronated pyrazole |
| Refrigerated (4°C, N2) | 2 | None |
Q. What are its applications in medicinal chemistry as a boron-containing intermediate?
- Methodological Answer : The compound serves as a versatile building block for:
- Protease Inhibitors : Boronates mimic tetrahedral intermediates in enzyme active sites (e.g., β-lactamase inhibition).
- PET Tracers : 18F-labeled analogs are synthesized via isotopic exchange for imaging studies.
- Case Study : Analogous pinacol boronate esters show IC50 values <100 nM in kinase assays, highlighting potential for structure-activity relationship (SAR) optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
